1-(3-Fluoro-4-iodophenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(3-Fluoro-4-iodophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8FIO2 and a molecular weight of 306.07 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with fluorine and iodine atoms
Preparation Methods
The synthesis of 1-(3-Fluoro-4-iodophenyl)cyclopropanecarboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and halogenating agents under controlled temperatures .
Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(3-Fluoro-4-iodophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds with diverse functional groups.
Scientific Research Applications
1-(3-Fluoro-4-iodophenyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-iodophenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic regulation.
Comparison with Similar Compounds
1-(3-Fluoro-4-iodophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: Lacks the iodine substituent, which may affect its reactivity and applications.
1-Fluoro-cyclopropanecarboxylic acid: A simpler structure with only a fluorine substituent, used in different contexts.
The uniqueness of this compound lies in its dual halogen substitution, which imparts distinct chemical and physical properties, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
884905-30-0 |
---|---|
Molecular Formula |
C10H8FIO2 |
Molecular Weight |
306.07 g/mol |
IUPAC Name |
1-(3-fluoro-4-iodophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FIO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
OCHYLMHRQJJCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)I)F)C(=O)O |
Origin of Product |
United States |
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